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Compound of Interest

Compound Name: 1,2,3,4-Tetrafluorobenzene

Cat. No.: B7725148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,2,3,4-tetrafluorobenzene, a crucial building block in the synthesis of complex fluorinated

molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR,

and mass spectrometry for 1,2,3,4-tetrafluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.15 - 6.85 m - H-5, H-6

¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

145.5 (dd, J = 242.0, 14.0 Hz) C-1, C-4

138.9 (t, J = 251.0 Hz) C-2, C-3

118.4 (t, J = 18.0 Hz) C-5, C-6

¹⁹F NMR Data

Chemical Shift (δ) ppm Assignment

-138.8 F-1, F-4

-154.2 F-2, F-3

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3080 C-H stretch

1630 C=C aromatic stretch

1520 C=C aromatic stretch

1280 C-F stretch

1100 C-F stretch

860 C-H bend (out-of-plane)

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Proposed Fragment

150 100 [M]⁺

131 15 [M-F]⁺

112 8 [M-2F]⁺ or [M-F-HF]⁺

100 5 [C₅H₂F₂]⁺

81 25 [C₄H₂F]⁺

75 10 [C₆H₃]⁺

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

A solution of 1,2,3,4-tetrafluorobenzene (approximately 10-20 mg for ¹H and ¹³C NMR, and

5-10 mg for ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a

standard 5 mm NMR tube.

The final volume of the solution should be approximately 0.6-0.7 mL.

The sample is vortexed until the solute is completely dissolved.

Data Acquisition:

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard

acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR: Spectra are acquired on the same instrument with a spectral width of 200-250

ppm. Proton decoupling is employed to simplify the spectrum. A longer relaxation delay (5-10

seconds) and a larger number of scans are typically required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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¹⁹F NMR: Spectra can be acquired on a spectrometer equipped with a fluorine probe. A

spectral width of approximately 50-100 ppm, centered around -145 ppm, is typically used.

Proton decoupling is often applied.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Liquid Film):

A small drop of neat 1,2,3,4-tetrafluorobenzene is placed on the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

A background spectrum of the empty IR beam path is recorded.

The sample is then placed in the beam path, and the spectrum is acquired.

Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of 1,2,3,4-tetrafluorobenzene is prepared in a volatile organic solvent (e.g.,

dichloromethane, hexane). The concentration should be in the low ppm range.

Data Acquisition:

Gas Chromatography: A capillary column suitable for the separation of aromatic compounds

(e.g., DB-5ms) is used. The oven temperature program typically starts at a low temperature

(e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure elution of the

compound. Helium is commonly used as the carrier gas.
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Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at

70 eV. The mass range is typically scanned from m/z 40 to 300.

Visualization of Spectroscopic Workflow
The following diagram illustrates the workflow for the spectroscopic analysis of 1,2,3,4-
tetrafluorobenzene, highlighting the information obtained from each technique.
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3,4-Tetrafluorobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7725148#spectroscopic-data-nmr-ir-ms-of-1-2-3-4-
tetrafluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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